molecular formula C20H22N2O3S B12188185 4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide

4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide

Cat. No.: B12188185
M. Wt: 370.5 g/mol
InChI Key: KUMRSYGEXHIDAV-UHFFFAOYSA-N
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Description

4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a quinoline ring, which is a heterocyclic aromatic organic compound, and a benzenesulfonamide moiety, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline derivative One common method is the Pfitzinger reaction, which involves the condensation of an isatin with an aromatic aldehyde in the presence of a base

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating bacterial infections.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide involves its interaction with bacterial enzymes, inhibiting their function and thereby preventing bacterial growth. The quinoline ring is known to intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis, leading to competitive inhibition of the enzyme dihydropteroate synthase.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-3-methyl-N-(2-quinolinyl)benzenesulfonamide
  • 4-butoxy-3-methyl-N-(4-quinolinyl)benzenesulfonamide
  • 4-butoxy-3-methyl-N-(3-quinolinyl)benzenesulfonamide

Uniqueness

This compound is unique due to its specific substitution pattern on the quinoline and benzene rings, which imparts distinct biological activity and chemical reactivity. The presence of the butoxy group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

Properties

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

4-butoxy-3-methyl-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C20H22N2O3S/c1-3-4-11-25-20-10-9-18(12-15(20)2)26(23,24)22-17-13-16-7-5-6-8-19(16)21-14-17/h5-10,12-14,22H,3-4,11H2,1-2H3

InChI Key

KUMRSYGEXHIDAV-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2)C

Origin of Product

United States

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